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Compound of Interest

Compound Name: Izuforant

Cat. No.: B12394326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of

Izuforant, a selective histamine H4 receptor (H4R) antagonist, in healthy volunteers,

benchmarked against other H4R antagonists. The data presented is compiled from publicly

available clinical trial information and peer-reviewed publications.

Executive Summary
Izuforant has demonstrated a favorable safety and tolerability profile in a Phase I clinical trial

involving healthy volunteers. The study, which included single and multiple ascending dose

cohorts, showed that Izuforant was well-tolerated with no discontinuations due to adverse

events.[1] This positions Izuforant as a promising candidate for the treatment of atopic

dermatitis.[1][2] In comparison to other H4R antagonists, Izuforant's safety profile appears to

be consistent with or potentially more favorable than some earlier compounds in this class,

particularly concerning specific adverse events noted in comparator drug trials.

Comparative Safety and Tolerability of H4R
Antagonists in Healthy Volunteers
The following tables summarize the available safety and tolerability data from Phase I clinical

trials of Izuforant and other selected H4R antagonists in healthy volunteers.

Table 1: Summary of Adverse Events for Izuforant in Healthy Volunteers (SAD Study)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12394326?utm_src=pdf-interest
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39432406/
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39432406/
https://www.researchgate.net/publication/385099188_Pharmacokinetics_pharmacodynamics_and_safety_of_izuforant_an_H4R_inhibitor_in_healthy_subjects_A_phase_I_single_and_multiple_ascending_dose_study
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Syste
m
Organ
Class

Preferr
ed
Term

Placeb
o
(N=10)
n (%)

10 mg
(N=6) n
(%)

30 mg
(N=6) n
(%)

100
mg
(N=6) n
(%)

300
mg
(N=6) n
(%)

600
mg
(N=6) n
(%)

Total
(N=40)
n (%)

Gastroi

ntestina

l

disorder

s

0 (0.0) 1 (16.7) 0 (0.0) 0 (0.0) 0 (0.0) 3 (50.0) 4 (10.0)

Diarrho

ea
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s with

AEs

Note: A serious adverse event (gastrointestinal hemorrhage) was reported in one subject in the

10 mg dose group; however, it was considered unlikely to be related to the study drug. All other

AEs were Grade 1 or 2.

Table 2: Comparative Overview of Safety Findings for H4R Antagonists in Healthy Volunteer

Studies

Drug
Key Safety and Tolerability Findings in
Phase I Healthy Volunteer Studies

Izuforant

All single doses (10-600 mg) and multiple doses

(100-400 mg) were well-tolerated. No

discontinuations due to adverse events. Most

common AEs were dizziness and

gastrointestinal issues (diarrhoea, nausea) at

higher doses.

JNJ-39758979

Generally well-tolerated. The most frequently

reported adverse events were dose-dependent

nausea and headache (9% headache, 13%

nausea at 600 mg). No other safety issues were

noted in the Phase 1 study.

Toreforant

Well-tolerated at all tested doses in Phase 1

studies. One notable exception was QT

prolongation observed at the highest dose.

ZPL-3893787

Data from Phase I studies in healthy volunteers

is not readily available. In a study with atopic

dermatitis patients, it was reported to be well-

tolerated.

Experimental Protocols
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A detailed understanding of the experimental design is crucial for interpreting safety and

tolerability data.

Izuforant Phase I Study (NCT04018170)
Study Design: A dose block-randomized, double-blind, placebo-controlled, single and multiple

ascending dose study conducted in 64 healthy volunteers.

Single Ascending Dose (SAD): Subjects received a single oral dose of Izuforant (10, 30,

100, 300, or 600 mg) or placebo in a fasted state.

Multiple Ascending Dose (MAD): Subjects received a once-daily oral dose of Izuforant (100,

200, or 400 mg) or placebo for 7 days in a fasted state.

Safety and Tolerability Assessments:

Monitoring of all adverse events (AEs).

Physical examinations.

Vital signs monitoring.

12-lead electrocardiograms (ECGs).

Routine hematology, serum chemistry, and urinalysis.

JNJ-39758979 Phase I Study
Study Design: A randomized, three-period, double-blind, crossover study in 24 healthy

subjects.

Dosing: A single oral dose of 600 mg of JNJ-39758979, 10 mg of cetirizine, or placebo was

administered.

Washout Period: Treatment periods were separated by a 22-day washout period.

Safety Assessment: Safety was assessed for all subjects throughout the study.
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Toreforant Phase I Study
Study Design: Phase 1 human clinical studies were conducted to assess safety,

pharmacokinetics, and pharmacodynamics. Specific details of the study design are not fully

available in the public domain.

Safety Assessment: Safety assessments were conducted at all tested doses.

Visualizing Experimental Workflows and Pathways
To further clarify the processes and relationships described, the following diagrams are

provided.
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Caption: Workflow of the Izuforant Phase I clinical trial.
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Caption: Simplified signaling pathway of the Histamine H4 Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12394326#safety-and-tolerability-of-izuforant-in-
healthy-volunteers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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